4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate
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Overview
Description
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure, which includes a trimethoxysilyl group and a phenyl group attached to a 2-methylprop-2-enoate moiety. This compound is often used as a coupling agent and in polymerization reactions due to its ability to form stable covalent bonds with other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include the use of stabilizers to prevent the degradation of the product during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of silyl ethers or silyl amines.
Scientific Research Applications
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate involves the formation of stable covalent bonds with other functional groups. The trimethoxysilyl group reacts with hydroxyl or carboxyl groups to form siloxane bonds, which enhance the mechanical properties and stability of the resulting materials. The phenyl group provides additional rigidity and hydrophobicity, contributing to the overall performance of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
Vinyltrimethoxysilane: Contains a vinyl group instead of the methacrylate moiety, leading to variations in reactivity and usage.
(3-Glycidyloxypropyl)trimethoxysilane: Features an epoxy group, making it suitable for different types of polymerization reactions.
Uniqueness
4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate is unique due to the presence of both the trimethoxysilyl and phenyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Properties
CAS No. |
375856-94-3 |
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Molecular Formula |
C16H24O5Si |
Molecular Weight |
324.44 g/mol |
IUPAC Name |
[4-(3-trimethoxysilylpropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H24O5Si/c1-13(2)16(17)21-15-10-8-14(9-11-15)7-6-12-22(18-3,19-4)20-5/h8-11H,1,6-7,12H2,2-5H3 |
InChI Key |
ICIUCAZLSLKABU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
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